N-(2-methoxyethyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline
Description
N-(2-methoxyethyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline is a complex organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
Properties
IUPAC Name |
N-(2-methoxyethyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-12-3-5-13(6-4-12)17-20-18(26-21-17)14-7-8-15(19-9-10-25-2)16(11-14)22(23)24/h3-8,11,19H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYYCAKRUHNDHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)NCCOC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Nitration: Introduction of the nitro group can be done using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.
Substitution Reactions: The methoxyethyl and methylphenyl groups can be introduced through nucleophilic substitution reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amine under suitable conditions using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Substitution: The compound can undergo various substitution reactions, particularly at the aromatic ring, depending on the substituents and reaction conditions.
Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nitrating Agents: Nitric acid, sulfuric acid.
Alkylating Agents: Alkyl halides, tosylates.
Major Products
Amines: From the reduction of the nitro group.
Substituted Aromatics: From various substitution reactions.
Scientific Research Applications
Chemistry
Intermediate in Organic Synthesis: Used in the synthesis of more complex molecules.
Ligand in Coordination Chemistry: Can act as a ligand to form coordination complexes with metals.
Biology and Medicine
Biological Probes: Used in the study of biological systems and pathways.
Industry
Materials Science: Used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and nitro group could play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylphenyl)-1,2,4-oxadiazole: Lacks the nitro and methoxyethyl groups.
2-Nitroaniline: Lacks the oxadiazole and methoxyethyl groups.
N-(2-Methoxyethyl)-2-nitroaniline: Lacks the oxadiazole ring.
Uniqueness
N-(2-methoxyethyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline is unique due to the combination of the oxadiazole ring, nitro group, and methoxyethyl substituent, which confer specific chemical and biological properties that are not present in the individual components.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
